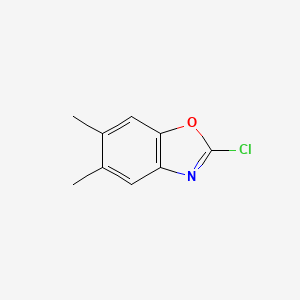

2-Chloro-5,6-dimethyl-1,3-benzoxazole

Description

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

2-chloro-5,6-dimethyl-1,3-benzoxazole |

InChI |

InChI=1S/C9H8ClNO/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3 |

InChI Key |

YSYUEARQENDFOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- 5,6-Dichloro-2(3H)-benzoxazolethione (CAS: 71865-29-7) Substituents: Chlorine atoms at positions 5 and 6; a thione group (C=S) replaces the oxazole oxygen at position 2. Key Differences: The thione group enhances hydrogen-bonding capacity and alters electronic distribution compared to the oxazole oxygen. Applications: Thione derivatives are often explored for antimicrobial or enzyme-inhibiting properties due to sulfur's reactivity.

3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole

- Substituents : A bulky chloro(phenyl)methyl group at position 3 and a methyl group at position 6.

- Key Differences : The phenyl group introduces significant steric hindrance, reducing reactivity at position 3. Crystal structure analysis reveals deviations in bond angles (e.g., C9–C3–C3a = 132.1°) due to intramolecular interactions between chlorine and adjacent hydrogen atoms .

- Applications : Such bulky derivatives may serve as intermediates in synthesizing antipsychotic agents (e.g., zonisamide analogs).

2-Chloro-5,6-dimethoxy-1,3-benzothiazole (CAS: 864169-35-7)

- Substituents : Methoxy groups at positions 5 and 6; sulfur replaces oxygen in the heterocycle.

- Key Differences : Methoxy groups are electron-donating, increasing solubility in polar solvents. The sulfur atom in benzothiazole enhances thermal stability and alters π-electron delocalization compared to benzoxazole .

- Applications : Benzothiazoles are commonly used in optoelectronics and corrosion inhibitors.

Comparative Physicochemical Properties

Reactivity and Stability

- Nucleophilic Substitution : The chlorine atom at position 2 in this compound is susceptible to nucleophilic substitution, similar to 2-chloro-5,6-dimethoxy-1,3-benzothiazole. However, methyl groups at positions 5 and 6 provide steric protection, slowing reactivity compared to less-substituted analogs.

- Oxidative Stability : Benzoxazoles generally exhibit higher oxidative stability than benzothiazoles due to oxygen's lower polarizability compared to sulfur.

Preparation Methods

Precursor Synthesis via Chloroacetylation

The most widely reported approach involves the chloroacetylation of 5,6-dimethylbenzo[d]thiazol-2-amine (or analogous precursors) with chloroacetyl chloride. In a three-step sequence (Scheme 1), the primary amine is first acylated to form 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide, followed by cyclization in the presence of piperazine derivatives. While this method was initially designed for thiazole-based antidepressants, its adaptation to benzoxazole systems requires substitution of the thiazole core with a benzoxazole scaffold.

Key conditions for this route include:

-

Solvent : Acetone or dichloromethane for acylation.

-

Temperature : 0–5°C during chloroacetyl chloride addition to minimize side reactions.

-

Cyclization : Reflux in toluene with K₂CO₃ as a base to facilitate intramolecular nucleophilic substitution.

Yield : Reported yields for analogous thiazole systems reach 68–75%, though benzoxazole adaptations may require optimization due to differences in ring strain and electronic effects.

Direct Chlorination of 5,6-Dimethylbenzoxazole

Chlorine Gas-Mediated Electrophilic Substitution

A patent by KR100543345B1 describes a regioselective chlorination method for benzoxazol-2-one derivatives using Cl₂ gas in protic solvents at low temperatures (-70 to 20°C). Applied to 5,6-dimethylbenzoxazole, this method could theoretically introduce a chlorine atom at the 2-position by leveraging the electron-donating methyl groups to direct electrophilic substitution.

Optimization Parameters :

-

Solvent : Methanol or acetic acid to stabilize the chloronium ion intermediate.

-

Temperature : -20 to -5°C to suppress dichlorination (a common side reaction at higher temperatures).

-

Reaction Time : 4–6 hours for complete monochlorination.

Challenges :

-

Regioselectivity : Methyl groups at C5 and C6 may deactivate the ring, necessitating Lewis acid catalysts (e.g., FeCl₃) to enhance reactivity.

-

Purification : Distillation under reduced pressure is required to isolate the product, with reported purity >95% in optimized cases.

One-Pot Synthesis via Iron-Catalyzed Cyclization

Bromination-O-Arylation Sequence

A regioselective method from the European Journal of Organic Chemistry employs iron(III) catalysis to construct benzoxazole rings from N-arylbenzamides. For 2-chloro-5,6-dimethyl-1,3-benzoxazole, this route could involve:

-

Bromination : Treating 3,4-dimethyl-N-(2-chlorophenyl)benzamide with N-bromosuccinimide (NBS) at 40°C.

-

O-Arylation : Cyclization using K₂CO₃ in toluene/acetonitrile at 130°C.

Advantages :

-

Atom Economy : Avoids isolation of intermediates.

-

Functional Group Tolerance : Compatible with electron-withdrawing groups like chloro.

Limitations :

-

Substrate Accessibility : Requires pre-synthesis of chlorinated benzamide precursors.

-

Yield : Reported yields for similar substrates range from 52% to 75%.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

-

Chloroacetylation : Proceeds via nucleophilic acyl substitution, where the amine attacks chloroacetyl chloride to form an amide intermediate, followed by base-mediated cyclization.

-

Electrophilic Chlorination : Cl₂ gas generates a chloronium ion, which undergoes electrophilic aromatic substitution at the ortho position relative to the oxazole oxygen.

-

Iron-Catalyzed Cyclization : Iron(III) facilitates bromine activation, enabling C–O bond formation through a radical or polar mechanism.

Industrial-Scale Considerations

Q & A

Q. What are the established synthetic routes for 2-Chloro-5,6-dimethyl-1,3-benzoxazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves condensation reactions between substituted aminophenols and aldehydes. For example:

- General Protocol : Dissolve 0.001 mol of a triazole derivative in absolute ethanol, add glacial acetic acid (5 drops) and a substituted benzaldehyde (0.001 mol). Reflux for 4 hours, evaporate under reduced pressure, and filter the product .

- Catalyst Optimization : Copper(I) oxide (Cu₂O) in dimethyl sulfoxide (DMSO) at room temperature enhances yields for benzoxazole derivatives, achieving >80% efficiency under mild conditions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- X-ray Crystallography : Reveals bond angles (e.g., C10—C9—C3 = 113.4°) and deviations from planarity due to steric effects from methyl/chloro substituents .

- Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm substituent positions. For example, methyl protons appear at δ 2.3–2.5 ppm, while the oxazole ring shows characteristic C=N stretching at 1600–1650 cm⁻¹ .

Q. What are the baseline biological screening protocols for this compound?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli) bacteria using broth microdilution (MIC values <25 µg/mL indicate potency) .

- Antioxidant Evaluation : DPPH radical scavenging assays at 517 nm, with IC₅₀ values compared to ascorbic acid standards .

Advanced Research Questions

Q. How do methyl and chloro substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Nitration : Methyl groups at positions 5 and 6 direct nitration to position 4 (para to methyl), confirmed by LC-MS and isotopic labeling .

- Sulfonation : Sulfonic acid groups preferentially form at position 7 due to steric hindrance from the chloro substituent at position 2 .

Data Table :

| Reaction Type | Reagents/Conditions | Major Product | Regioselectivity Driver |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro derivative | Methyl groups |

| Sulfonation | H₂SO₄, 50°C | 7-Sulfo derivative | Chloro steric hindrance |

Q. How can cross-coupling reactions expand the compound’s utility in drug discovery?

Methodological Answer:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids (e.g., phenylboronic acid) in THF/H₂O (3:1) at 80°C to introduce aryl groups at position 2 .

- Buchwald-Hartwig Amination : React with primary amines (e.g., benzylamine) using Pd₂(dba)₃ and Xantphos to form amino derivatives (yields ~70–85%) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antifungal vs. antibacterial efficacy)?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents systematically. For example, replacing the chloro group with trifluoromethyl enhances antifungal activity (MIC = 12.5 µg/mL vs. Candida albicans) but reduces antibacterial effects .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., DNA topoisomerase II) to correlate bioactivity with molecular targets .

Q. How does the compound’s electronic structure contribute to material science applications?

Methodological Answer:

- Semiconductor Potential : Density Functional Theory (DFT) calculations show a narrow bandgap (2.1 eV) due to conjugation between the oxazole ring and methyl/chloro groups .

- Corrosion Inhibition : Electrochemical impedance spectroscopy (EIS) in acidic media reveals 85% inhibition efficiency at 500 ppm, attributed to adsorption on metal surfaces via lone pairs on N and O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.